

# An In-depth Technical Guide to 4-Nitrobenzyl Bromoacetate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *4-Nitrobenzyl bromoacetate*

Cat. No.: *B096841*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **4-Nitrobenzyl bromoacetate**, a key reagent in various synthetic and analytical applications, particularly within the realm of drug development and proteomics.

## Chemical Properties

**4-Nitrobenzyl bromoacetate** is a versatile bifunctional molecule, incorporating a reactive bromoacetyl group and a nitrobenzyl moiety. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and application.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	274.07 g/mol	<a href="#">[1]</a>
Boiling Point	105-106 °C at 5 mmHg	
Melting Point	Data not available for 4-Nitrobenzyl bromoacetate. The related compound, 4-Nitrobenzyl bromide, has a melting point of 98-101 °C.	
CAS Number	16869-24-2	
SMILES String	O=C(OCC1=CC=C(--INVALID-LINK--=O)C=C1)CBr	
Solubility	Soluble in ethanol and benzene.	

## Chemical Structure

The structure of **4-Nitrobenzyl bromoacetate** is characterized by a benzene ring substituted with a nitro group at the para position (position 4) and a bromoacetate group attached to a benzylic carbon.

### Key Structural Features:

- **4-Nitrobenzyl Group:** The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzylic position.
- **Bromoacetate Group:** The presence of the bromine atom makes the acetyl group an excellent leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack and the adjacent methylene group prone to substitution reactions.
- **Ester Linkage:** Connects the 4-nitrobenzyl alcohol moiety to the bromoacetic acid moiety.

Crystallographic studies have revealed that in the solid state, the acetate group is nearly planar. The dihedral angle between the acetate group and the aromatic ring is approximately 73.24°.<sup>[1]</sup> Intermolecular C-H…O interactions contribute to the stability of the crystal lattice.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of 4-Nitrobenzyl Bromoacetate

A common method for the synthesis of **4-Nitrobenzyl bromoacetate** involves the esterification of 4-nitrobenzyl alcohol with bromoacetyl bromide.<sup>[1]</sup>

#### Materials:

- 4-Nitrobenzyl alcohol
- Bromoacetyl bromide
- Dichloromethane (DCM)
- Pyridine
- n-Hexane
- Water
- Methanol

#### Procedure:

- Dissolve 4-nitrobenzyl alcohol (1.0 equivalent) in a mixture of dichloromethane and pyridine at 0-5 °C (273-278 K).<sup>[1]</sup>
- Slowly add bromoacetyl bromide (1.05 equivalents) to the solution while maintaining the temperature.<sup>[1]</sup>
- Allow the reaction to proceed at this temperature for a specified time, monitoring the progress by a suitable technique (e.g., TLC).
- Upon completion, extract the product with n-hexane.<sup>[1]</sup>

- Wash the organic layer with water to remove pyridine and other water-soluble impurities.[[1](#)]
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).
- Remove the solvent under reduced pressure.[[1](#)]
- Recrystallize the crude product from dichloromethane or methanol to obtain pure **4-Nitrobenzyl bromoacetate**.[[1](#)]

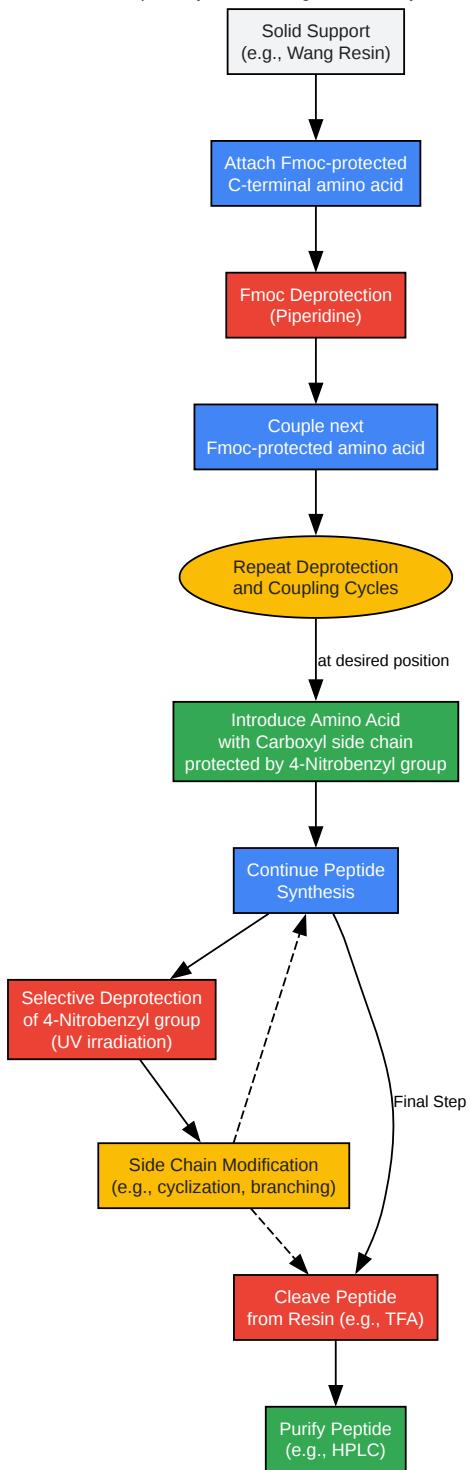
## Applications in Drug Development and Research

**4-Nitrobenzyl bromoacetate** serves as a valuable tool in several areas of drug development and biochemical research.

## Protecting Group in Peptide Synthesis

The 4-nitrobenzyl group can be used as a photolabile protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of specific carboxyl groups under UV irradiation, enabling the synthesis of complex peptides and peptidomimetics.

## Workflow for Solid-Phase Peptide Synthesis using 4-Nitrobenzyl Protecting Group

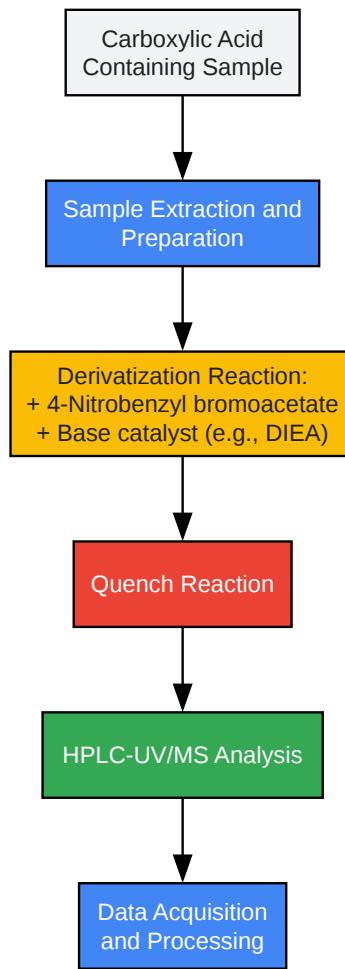
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Caption: Solid-Phase Peptide Synthesis Workflow.

## Derivatizing Agent for Carboxylic Acids

**4-Nitrobenzyl bromoacetate** is employed as a derivatizing agent for carboxylic acids to enhance their detection in High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS). The 4-nitrobenzyl group provides a chromophore for UV detection and a site for efficient ionization in MS. The reaction involves the nucleophilic attack of the carboxylate on the electrophilic methylene carbon of the bromoacetate moiety.

Workflow for Carboxylic Acid Derivatization using 4-Nitrobenzyl Bromoacetate for HPLC Analysis



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Caption: Carboxylic Acid Derivatization Workflow.

## Synthesis of $\beta$ -Lactam Antibiotics

The bromoacetate functionality of **4-Nitrobenzyl bromoacetate** can be utilized in the synthesis of  $\beta$ -lactam antibiotics. The ester can be converted into a ketene which then undergoes a [2+2] cycloaddition with an imine (Staudinger synthesis) to form the  $\beta$ -lactam ring, a core structural motif in many antibiotics. The 4-nitrobenzyl group can serve as a protecting group for the carboxylic acid functionality during the synthesis and can be removed in later steps.

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## References

- 1. 4-Nitrobenzyl 2-bromoacetate - PMC [pmc.ncbi.nlm.nih.gov]
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